2-Ethyl-5-fluoropyridine

Lipophilicity Drug-likeness Physicochemical property

2-Ethyl-5-fluoropyridine (CAS 1934667-67-0) is a disubstituted pyridine building block bearing an electron-donating ethyl group at the 2-position and an electron-withdrawing fluorine at the 5-position. This substitution pattern delivers a computed lipophilicity (XLogP3 = 1.8) that distinguishes it from mono-substituted fluoropyridines and methyl analogs, while maintaining a topological polar surface area (TPSA) of 12.9 Ų typical of simple pyridines.

Molecular Formula C7H8FN
Molecular Weight 125.14 g/mol
Cat. No. B15251785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-fluoropyridine
Molecular FormulaC7H8FN
Molecular Weight125.14 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C=C1)F
InChIInChI=1S/C7H8FN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
InChIKeyKIMHOHJJIOGBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-fluoropyridine Procurement Guide: Core Physicochemical and Structural Profile


2-Ethyl-5-fluoropyridine (CAS 1934667-67-0) is a disubstituted pyridine building block bearing an electron-donating ethyl group at the 2-position and an electron-withdrawing fluorine at the 5-position [1]. This substitution pattern delivers a computed lipophilicity (XLogP3 = 1.8) that distinguishes it from mono-substituted fluoropyridines and methyl analogs, while maintaining a topological polar surface area (TPSA) of 12.9 Ų typical of simple pyridines [1][2]. Commercially, the compound is offered at purities of 95% to 98% .

2-Ethyl-5-fluoropyridine: Why Simple Pyridine Analogs Cannot Replace This Building Block


The combination of a 2-ethyl group and a 5-fluorine substituent on the pyridine ring creates a unique electronic and steric profile that is not replicated by common single-substitution analogs. Replacing 2-ethyl-5-fluoropyridine with a simpler analog like 3-fluoropyridine results in a 1.0-unit drop in lipophilicity (XLogP3 = 0.8 vs. 1.8) and eliminates the steric influence of the alkyl group [1][2]. Conversely, using non-fluorinated 2-ethylpyridine reduces hydrogen-bond acceptor capacity (HBA = 1 vs. 2) and alters the ring electronics, which can affect metabolic stability and target engagement in medicinal chemistry contexts [3]. Even the closely related 5-fluoro-2-methylpyridine cannot fully mimic the ethyl analog's hydrophobic surface area and conformational flexibility (rotatable bond count = 0 vs. 1) [1][4]. These differences justify establishing a separate procurement specification for 2-ethyl-5-fluoropyridine in SAR campaigns and process chemistry.

2-Ethyl-5-fluoropyridine: Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of 2-Ethyl-5-fluoropyridine vs. Methyl and Unsubstituted Fluoropyridines

2-Ethyl-5-fluoropyridine (target) exhibits a computed XLogP3 of 1.8, which is 0.5 units higher than 5-fluoro-2-methylpyridine (XLogP3 = 1.3) and 1.0 unit higher than 3-fluoropyridine (XLogP3 = 0.8) [1][2][3]. This increase reflects the contribution of the ethyl group to hydrophobic surface area. The TPSA remains unchanged at 12.9 Ų across all three compounds, indicating that the lipophilicity gain does not come at the cost of increased polar surface area [1][2][3].

Lipophilicity Drug-likeness Physicochemical property

Hydrogen-Bond Acceptor Capacity: 2-Ethyl-5-fluoropyridine vs. Non-Fluorinated 2-Ethylpyridine

The target compound possesses a hydrogen-bond acceptor (HBA) count of 2 (the pyridine nitrogen and the fluorine atom), compared to an HBA count of 1 for 2-ethylpyridine, which lacks the fluorine [1][2]. This additional acceptor site can strengthen interactions with target protein residues and alter the compound's solvation properties. Both compounds share a rotatable bond count of 1 and a TPSA of 12.9 Ų, isolating the fluorine as the sole source of the HBA difference [1][2].

Hydrogen bonding Bioisostere design Medicinal chemistry

Molecular Weight and Heavy Atom Count: Distinguishing 2-Ethyl-5-fluoropyridine from Common Building Blocks

With a molecular weight of 125.14 g/mol and 9 heavy atoms, 2-ethyl-5-fluoropyridine is 14.02 g/mol heavier than its non-fluorinated counterpart 2-ethylpyridine (MW = 107.15 g/mol, 8 heavy atoms) and 14.02–28.05 g/mol heavier than the fluoropyridine series (3-fluoropyridine MW = 97.09 g/mol, 7 heavy atoms; 5-fluoro-2-methylpyridine MW = 111.12 g/mol, 8 heavy atoms) [1][2][3][4]. This systematic MW difference can influence the scaffold's suitability in fragment-based drug discovery (FBDD) compound libraries where a molecular-weight cutoff (e.g., < 300 Da) is critical.

Molecular weight Fragment-based screening Physicochemical property

Commercial Purity and Supply Consistency: Lot-Specific Specifications for Reliable Synthesis

Commercially, 2-ethyl-5-fluoropyridine is available at a minimum purity of 95% (AKSci) and 98% (Leyan) . While no published comparative stability studies exist, the presence of multiple vendors offering distinct purity grades (95% vs. 98%) allows procurement teams to select the appropriate specification for their reaction sensitivity—using the 98% grade for catalytic reactions sensitive to trace impurities. The compound is not classified as hazardous for transportation, simplifying logistics relative to more hazardous halogenated heterocycles .

Purity specification Batch consistency Vendor comparison

2-Ethyl-5-fluoropyridine: High-Value Application Scenarios Matching Its Quantitative Profile


Lead Optimization in Medicinal Chemistry: Tuning Lipophilicity Without Altering TPSA

When a lead series based on 3-fluoropyridine (XLogP3 = 0.8) requires a controlled 1.0-unit increase in logP to improve membrane permeability while preserving the TPSA of 12.9 Ų, substituting the core with 2-ethyl-5-fluoropyridine (XLogP3 = 1.8) provides the exact physicochemical shift needed without introducing additional polar atoms that could harm oral absorption [1]. This strategy is directly supported by the computed property data in Section 3, Evidence Item 1.

Bioisostere Design Requiring an Extra Hydrogen-Bond Acceptor

In programs where the non-fluorinated 2-ethylpyridine core (HBA = 1) fails to engage a critical residue in the target binding site, replacing it with 2-ethyl-5-fluoropyridine (HBA = 2) adds a strategically placed fluorine atom that can act as a bioisostere for a hydroxyl or carbonyl group while maintaining the ethyl group's hydrophobic contact [2]. This is based on the HBA comparison in Section 3, Evidence Item 2.

Fragment-Based Drug Discovery (FBDD) with Strict Molecular-Weight Control

Fragment libraries frequently impose a molecular-weight cutoff (e.g., < 300 Da). 2-Ethyl-5-fluoropyridine (MW = 125.14 g/mol) offers a 14.02 Da mass advantage over the methyl analog and a 28.05 Da advantage over unsubstituted 3-fluoropyridine, yet still qualifies as a fragment-sized building block for subsequent elaboration [3]. This allows medicinal chemists to install an ethyl-fluoro pyridine scaffold while staying within the FBDD molecular-weight budget, as quantified in Section 3, Evidence Item 3.

Synthetic Intermediate for Coupling Chemistry with Specifiable Purity Requirements

For palladium-catalyzed cross-coupling reactions or SNAr conditions where trace impurities from lower-purity grades could poison catalysts or lead to side products, sourcing the compound at the documented 98% purity from suppliers like Leyan ensures a reproducible reaction outcome . This selection rationale is directly based on the commercial purity evidence in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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